molecular formula C4H4ClN3OS B14262253 1,2,3-Thiadiazole-4-carboxamide, 5-chloro-N-methyl- CAS No. 149443-21-0

1,2,3-Thiadiazole-4-carboxamide, 5-chloro-N-methyl-

Cat. No.: B14262253
CAS No.: 149443-21-0
M. Wt: 177.61 g/mol
InChI Key: RSLAIHGGKPFKDU-UHFFFAOYSA-N
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Description

1,2,3-Thiadiazole-4-carboxamide, 5-chloro-N-methyl- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-thiadiazole-4-carboxamide, 5-chloro-N-methyl- typically involves the reaction of N-tosylhydrazones with elemental sulfur in the presence of a catalyst such as tetrabutylammonium iodide. This metal-free methodology allows for the formation of substituted aryl 1,2,3-thiadiazoles . The reaction conditions usually include moderate temperatures and the use of solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of 1,2,3-thiadiazole-4-carboxamide, 5-chloro-N-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Thiadiazole-4-carboxamide, 5-chloro-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-Thiadiazole-4-carboxamide, 5-chloro-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and the N-methyl group enhances its potential as a versatile intermediate in organic synthesis and as a pharmacophore in drug development .

Properties

CAS No.

149443-21-0

Molecular Formula

C4H4ClN3OS

Molecular Weight

177.61 g/mol

IUPAC Name

5-chloro-N-methylthiadiazole-4-carboxamide

InChI

InChI=1S/C4H4ClN3OS/c1-6-4(9)2-3(5)10-8-7-2/h1H3,(H,6,9)

InChI Key

RSLAIHGGKPFKDU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(SN=N1)Cl

Origin of Product

United States

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